molecular formula C10H12BrNO2S B1443562 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide CAS No. 1380487-26-2

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide

Cat. No.: B1443562
CAS No.: 1380487-26-2
M. Wt: 290.18 g/mol
InChI Key: WYSFEHSMVQRWIR-UHFFFAOYSA-N
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Description

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is a thiomorpholine derivative characterized by a sulfone group (1,1-dioxide) and a 3-bromophenyl substituent. Thiomorpholine 1,1-dioxides are sulfur-containing heterocycles with a six-membered ring, where the sulfur atom is oxidized to a sulfone. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and kinase-inhibitory properties . The bromophenyl substituent enhances lipophilicity and may influence binding interactions in biological targets, though specific data on this compound are inferred from structurally related analogs in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide typically involves the following steps:

  • Formation of Thiomorpholine: Thiomorpholine can be synthesized from morpholine by reacting it with thiophosgene.

  • Bromination: The thiomorpholine ring is then brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • Oxidation: The bromophenyl group is introduced through a nucleophilic substitution reaction, followed by oxidation to form the 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the sulfone groups, which activate the aromatic ring toward nucleophilic attack.

Example Reaction:
Reaction with amines (e.g., piperidine) in dimethylformamide (DMF) at 80–100°C yields 4-(3-amino-phenyl)-thiomorpholine 1,1-dioxide derivatives.

  • Conditions: K₂CO₃ as base, DMF solvent, 12–24 hours .

  • Yield: ~55–70% (varies with amine nucleophilicity) .

Mechanism:
The reaction proceeds via a two-step process:

  • Deprotonation of the amine to generate a stronger nucleophile.

  • Attack at the brominated carbon, facilitated by the electron-deficient aromatic ring .

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the para position relative to itself. Common electrophiles include nitronium ions (NO₂⁺) and acyl groups.

Example Reaction:
Nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces 4-(3-bromo-4-nitrophenyl)-thiomorpholine 1,1-dioxide.

  • Conditions: 0–5°C, 2 hours .

  • Yield: ~60% .

Regioselectivity:
The bromine atom strongly directs electrophiles to the para position due to its -I effect, while the sulfone groups further deactivate the ring.

Reductive Amination

The thiomorpholine nitrogen can participate in reductive amination with aldehydes or ketones.

Example Reaction:
Reaction with benzaldehyde in the presence of NaBH₃CN yields N-benzyl-4-(3-bromo-phenyl)-thiomorpholine 1,1-dioxide.

  • Conditions: Acetic acid (AcOH) as catalyst, DMF solvent, room temperature .

  • Yield: ~33–67% .

Key Notes:

  • The reaction is pH-sensitive, requiring mild acidic conditions to protonate the intermediate imine.

  • Steric hindrance from the sulfone groups may reduce yields .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example Reaction:
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces 4-(3-biphenyl)-thiomorpholine 1,1-dioxide.

  • Conditions: Cs₂CO₃ base, 1,4-dioxane solvent, 100°C .

  • Yield: ~55% .

Catalytic System:

  • Pd₂(dba)₃ and BINAP ligands improve efficiency in sterically demanding reactions .

Oxidation and Reduction

While the sulfone groups are resistant to further oxidation, the thiomorpholine sulfur can participate in redox reactions under extreme conditions.

Example Reaction:
Reduction with LiAlH₄ converts the sulfone groups to thioether, but this is rarely practical due to poor selectivity.

Stability and Handling

  • Storage: Stable at −20°C under inert atmosphere.

  • Incompatibilities: Strong acids/bases may degrade the sulfone groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Recent studies have highlighted the potential of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide as a scaffold for developing novel anticancer agents. The compound has shown promising activity against various cancer cell lines, including HepG2 and MDA-MB-231 cells. Its derivatives are being investigated for their ability to inhibit key pathways involved in tumor growth and metastasis .

Inhibition of Immune Checkpoints
The compound has been studied as a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint. This pathway is crucial in cancer immunotherapy, and compounds derived from thiomorpholine structures have demonstrated significant inhibition of this interaction, potentially enhancing the efficacy of existing therapies .

Antimicrobial Activity
Research indicates that derivatives of this compound possess antibacterial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing potential as new antimicrobial agents .

Biological Research

Biological Activity Studies
The compound has been utilized in biological activity studies to understand its mechanism of action at the molecular level. Investigations have focused on its interactions with cellular targets and pathways that may lead to apoptosis or cell cycle arrest in cancer cells .

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with specific biological targets. These studies help in understanding how modifications to the compound's structure can enhance its biological activity and selectivity .

Material Science

Nanotechnology Applications
In nanotechnology, compounds like this compound are being explored for their potential in creating functionalized nanoparticles. These nanoparticles can be used for targeted drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .

Synthesis of New Materials
The unique chemical properties of thiomorpholines allow them to be used as building blocks in synthesizing new materials with specific functionalities. This includes the development of polymers and other materials that can respond to environmental stimuli or exhibit enhanced mechanical properties .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated cytotoxicity against HepG2 cells (IC50 = 2.57 µM).
Immune Checkpoint Inhibition Effective small-molecule inhibitor of PD-1/PD-L1 interaction.
Antimicrobial Properties Exhibited significant antibacterial activity against E. coli strains.
Molecular Docking High binding affinity predicted for various biological targets.

Mechanism of Action

The mechanism by which 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Derivatives

  • 4-[(4-Bromo-2-fluorophenyl)methyl]thiomorpholine 1,1-dioxide (CAS 1092563-28-4): This compound features a bromo-fluoro substitution pattern. Its molecular weight (322.19 g/mol) and formula (C₁₁H₁₃BrFNO₂S) suggest similar physicochemical properties to the 3-bromo derivative .
  • 4-[(4-Bromo-3-fluorophenyl)methyl]thiomorpholine 1,1-dioxide (CAS 1973485-27-6) : Positional isomerism of the fluorine atom (3-fluoro vs. 2-fluoro) may impact steric interactions in target binding .

Non-Halogenated Derivatives

  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide : Synthesized via MCPBA oxidation, this compound lacks aromatic substituents but includes a propargyl group. It serves as a precursor for click chemistry-derived triazoles, demonstrating moderate antimicrobial activity (MIC range: 8–64 µg/mL against bacterial strains) .

Bicyclic Thiomorpholine Derivatives

  • 3-Thia-6-azabicyclo[3.1.1]heptane 1,1-dioxide: Bridged systems like this exhibit constrained conformations, which may improve target selectivity in kinase inhibition or antiviral applications. However, synthetic yields for bicyclic derivatives are often lower (e.g., 51% for a related isothiazolopyridine derivative) compared to monocyclic analogs .

Antimicrobial Activity

  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Derivatives : Triazole derivatives (e.g., compounds 4a–j) showed MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli. Bromophenyl analogs are hypothesized to exhibit enhanced activity due to increased lipophilicity .
  • Aminobenzyl Derivatives: 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide (CAS 105297-10-7) demonstrated moderate antifungal activity against Candida albicans, though direct comparisons with brominated analogs are lacking .

Kinase and Enzyme Inhibition

  • Isothiazolopyridine-Thiomorpholine Hybrids : Compound 12f (a GAK inhibitor) showed sub-micromolar potency, attributed to the electron-deficient isothiazolo[4,3-b]pyridine core. Bromophenyl substituents may similarly enhance π-stacking in kinase binding pockets .
  • Cathepsin S Inhibitors : Thiomorpholine 1,1-dioxides with hydrophobic substituents (e.g., bromophenyl) are hypothesized to improve binding affinity compared to polar derivatives like sulfonamides .

Physicochemical and Pharmacokinetic Properties

Property 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide 4-[(4-Bromo-2-fluorophenyl)methyl]thiomorpholine 1,1-dioxide 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide
Molecular Weight (g/mol) ~323 (estimated) 322.19 184.24
LogP High (bromine enhances lipophilicity) Moderate (fluorine reduces logP) Low (propargyl group)
Synthetic Yield Not reported Not reported 77%
Biological Target Antimicrobial/Kinases (inferred) Antimicrobial (inferred) Antimicrobial

Biological Activity

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is an organosulfur compound recognized for its diverse biological activities. This compound features a thiomorpholine ring with a bromo-substituted phenyl group, contributing to its pharmacological properties. The molecular formula is C9H10BrNO2S\text{C}_9\text{H}_{10}\text{Br}\text{N}\text{O}_2\text{S} and it has a molecular weight of 290.18 g/mol .

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Thiomorpholine Ring C4H8NS\text{Thiomorpholine Ring }\quad \text{C}_4\text{H}_8\text{N}\text{S}

The presence of the bromo group enhances the compound's reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : This compound has demonstrated significant antimicrobial efficacy, particularly against various bacterial strains. In vitro studies show that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects at specific concentrations. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. This includes potential inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the bromo-substituted phenyl group plays a critical role in enhancing the interaction with biological targets, leading to its antimicrobial and anticancer activities. The compound's ability to form stable complexes with target proteins may contribute to its efficacy in inhibiting enzymatic activity .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of thiomorpholine derivatives found that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Anticancer Properties

In another research effort focused on anticancer activity, this compound was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results indicated that the compound induced apoptosis in cancer cells at concentrations ranging from 25 to 100 µM, with observable morphological changes consistent with apoptotic cell death .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(4-Bromophenyl)-thiomorpholine 1,1-dioxideSimilar thiomorpholine ringDifferent bromine position affects biological activity
Thiomorpholine-3-carboxylic acid hydrochlorideCarboxylic acid functionalityPotential for varied pharmacological profiles
(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxidePyrrolidine substitutionMay exhibit distinct pharmacodynamics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide, and how can purity be validated?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) to couple bromophenyl derivatives with thiomorpholine-dioxide boronic esters. For example, a related compound (4-(4-Bromophenyl)-thiomorpholine 1,1-dioxide) was synthesized using 3-bromo-phenylboronic acid and thiomorpholine-1,1-dioxide under reflux in a 1:1 toluene/water mixture .
  • Purification : Column chromatography (40% EtOAc/hexane) is recommended, with TLC monitoring (Rf ~0.44) .
  • Validation : Confirm purity via GC-MS (M+1 peak at m/z 291 for bromophenyl derivatives) and NMR (distinct aromatic protons at δ 7.40 ppm and thiomorpholine protons at δ 3.82 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Key Techniques :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.40 ppm, J = 8.8 Hz) and thiomorpholine protons (δ 3.82 ppm, t, J = 4.9 Hz) confirm substitution patterns .
  • IR Spectroscopy : Peaks at 1313 cm⁻¹ (S=O stretching) and 1587 cm⁻¹ (C-Br vibrations) validate functional groups .
  • GC-MS : Molecular ion peaks (e.g., m/z 291) and fragmentation patterns (e.g., m/z 223 for bromine loss) ensure structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity and unknown hazards .
  • Avoid contact with skin/eyes; consult safety data sheets (SDS) for emergency measures (e.g., immediate rinsing with water and medical consultation) .
  • Dispose of waste via approved chemical disposal programs, adhering to local regulations (e.g., TSCA compliance in the U.S.) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in cross-coupling reactions?

  • Variables to Test :

  • Catalyst Loading : Vary Pd(PPh₃)₄ concentrations (0.5–5 mol%) to balance cost and efficiency .
  • Solvent Systems : Compare toluene/water with polar aprotic solvents (e.g., DMF) to enhance solubility of boronic esters .
  • Temperature : Test reflux vs. microwave-assisted synthesis for reduced reaction times .
    • Data Analysis : Monitor reaction progress via TLC and quantify yields using HPLC or GC-MS .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Troubleshooting :

  • Impurity Identification : Use preparative HPLC to isolate byproducts and characterize via high-resolution MS or X-ray crystallography (if crystalline) .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Isotopic Labeling : Introduce ¹³C labels to trace unexpected fragmentation in MS .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

  • Experimental Design :

  • Thermal Stability : Use thermogravimetric analysis (TGA) to measure mass loss at 25–300°C; monitor decomposition via IR (loss of S=O peaks) .
  • Photolytic Studies : Expose samples to UV light (254 nm) and analyze degradation products via LC-MS .
    • Data Interpretation : Correlate stability with substituent effects (e.g., electron-withdrawing bromine may enhance thermal resistance) .

Properties

IUPAC Name

4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSFEHSMVQRWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,3-dibromobenzene (242 μL, 2.00 mmol), thiomorpholine 1,1-dioxide (270 mg, 2.00 mmol), Pd2(dba)3 (45.8 mg, 0.0500 mmol), rac-BINAP (96.3 mg, 0.150 mmol) and NaOtBu (231 mg, 2.40 mmol) in toluene was heated at 80° C. for 11 hours under nitrogen. After cooling to room temperature, the mixture was diluted with DCM and filtered through a Celite pad. The combined filtrate and washings were concentrated. The residue was purified by silica gel column chromatography (EtOAc/hexane=90:10→80:20→75:25) to afford desired product (281 mg, 48.4%) as pale yellow solid.
Quantity
242 μL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
96.3 mg
Type
reactant
Reaction Step One
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
48.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide

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